嘌呤霉素二盐酸盐

描述

Puromycin dihydrochloride belongs to the amino-nucleoside family of antibiotics and is isolated from Streptomyces alboniger . It is a broad-spectrum antibiotic and antibacterial agent, active against Gram-positive microorganisms, less active against acid-fast bacilli, and weakly active against Gram-negative microorganisms . It prevents the growth of bacteria, protozoa, algae, and mammalian cells .

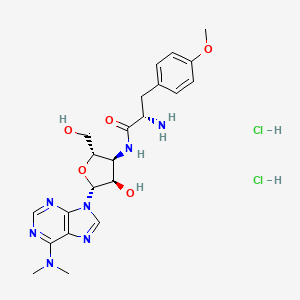

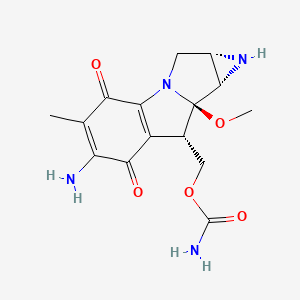

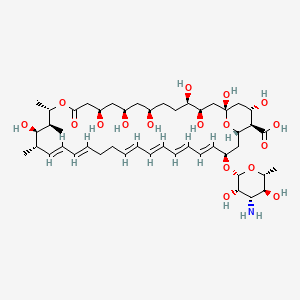

Molecular Structure Analysis

The molecular formula of Puromycin dihydrochloride is C22H29N7O5 × 2HCl . It has a molecular weight of 544.43 .Chemical Reactions Analysis

Puromycin dihydrochloride is sensitive to prolonged exposure to heat . It behaves as a very weak acid in solution . The exact chemical reactions involving Puromycin dihydrochloride are not detailed in the search results.Physical And Chemical Properties Analysis

Puromycin dihydrochloride has a molecular weight of 544.43 . Its melting point is between 175.5-177 °C . It has pKa values of 6.8 and 7.2 . The extinction coefficients are 20.3 (275 nm, 0.1 N NaOH) and 19.5 (268 nm, 0.1 N HCl) .科学研究应用

探测蛋白质合成和核糖体功能

嘌呤霉素二盐酸盐是一种天然存在的氨基核苷类抗生素,在蛋白质合成研究中发挥着重要作用。它通过整合到延伸新生链的 C 端来抑制蛋白质合成,从而导致过早终止。这一过程在从纯化核糖体到整个动物的广泛模型系统中至关重要。嘌呤霉素的结构模拟了氨酰化 tRNA 的 3' 端,允许进行化学修饰,从而创建了一系列基于嘌呤霉素的试剂工具箱,用于亲和纯化和荧光显微镜检测等多种应用。这些工具提高了我们对蛋白质合成调节在各种正常和病理过程中作用的理解 (Aviner, 2020)。

嘌呤霉素类似物的开发

研究重点是开发嘌呤霉素类似物,如 3PB 和 3PC,旨在与核糖体相关的蛋白质相互作用。这些类似物已被生化表征,并且已绘制出它们在核糖体活性期间与蛋白质相互作用的活细胞图。这些发展使探索翻译控制机制成为可能,并有助于我们了解蛋白质合成 (Kandala 等人,2019)。

代谢相互作用

嘌呤霉素在代谢研究中也发挥作用。当与泛酸激酶的敲低相结合时,它与乙酰辅酶 A 水平的相互作用已在癌细胞敏感性的背景下进行了研究。这对于理解嘌呤霉素作用和潜在治疗应用所涉及的代谢途径具有重要意义 (Khadka 等人,2022)。

在分子生物学中的应用

嘌呤霉素抗体和衍生类似物的开发使得能够在各种检测中对活性翻译进行量化。然而,最近的研究敦促谨慎解释嘌呤霉素反应性,因为它可能无法准确地定位亚细胞水平的翻译。这强调了了解嘌呤霉素在生物系统中的行为细微差别的重要性 (Enam 等人,2020)。

光笼嘌呤霉素的设计

光笼嘌呤霉素衍生物(如 NVOC-嘌呤霉素)的设计用于翻译的受控释放和时空监测,这是重大进展。这些衍生物为精确检测新翻译的蛋白质提供了工具,尤其是在神经元等复杂的生物系统中 (Buhr 等人,2015)。

作用机制

Target of Action

Puromycin dihydrochloride, an aminonucleoside antibiotic derived from the Streptomyces alboniger bacterium , primarily targets the ribosome . It interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, and L11 . These proteins play crucial roles in protein synthesis, a vital process for cell growth and survival.

Mode of Action

Puromycin dihydrochloride acts as a protein synthesis inhibitor . It mimics the 3’ end of the aminoacylated tRNA , entering the A site of the ribosome and transferring to the growing peptide chain . This causes the formation of a puromycylated nascent chain and premature chain release . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by puromycin dihydrochloride is protein synthesis . By causing premature chain termination during translation, puromycin disrupts the normal process of protein synthesis . This disruption can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

It’s known that puromycin dihydrochloride is soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

The primary result of puromycin dihydrochloride’s action is the inhibition of protein synthesis, leading to significant cell death . It is toxic to both prokaryotic and eukaryotic cells , and can kill 99% of cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .

Action Environment

The action of puromycin dihydrochloride can be influenced by environmental factors. For instance, it is sensitive to prolonged exposure to heat . Additionally, the pH of the environment can affect its activity, as evidenced by the isolation of resistant E. coli transformants on pH-adjusted LB medium .

安全和危害

未来方向

Puromycin dihydrochloride is widely used in cell biology as a selection antibiotic agent in mammalian cell culture systems . It is also used in CRISPR/Cas9 mammalian gene editing by selecting for successful Cas9-induced knock-in with puromycin resistance gene . The future directions of Puromycin dihydrochloride are not detailed in the search results.

属性

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSVFGKWZLUTTO-FZFAUISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5.2ClH, C22H31Cl2N7O5 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-79-2 (Parent) | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045861 | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

58-58-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGN54228S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

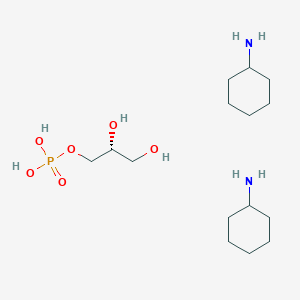

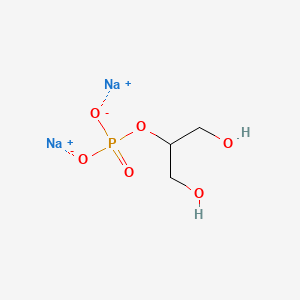

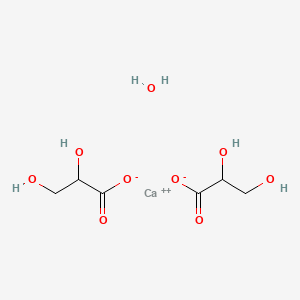

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)

![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)